molecular formula C10H6BrF B3054230 2-Bromo-3-fluoronaphthalene CAS No. 59024-94-1

2-Bromo-3-fluoronaphthalene

Cat. No.: B3054230
CAS No.: 59024-94-1
M. Wt: 225.06 g/mol
InChI Key: GPNGFEJWBIWBQQ-UHFFFAOYSA-N
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Description

2-Bromo-3-fluoronaphthalene is an organic compound with the molecular formula C₁₀H₆BrF It is a derivative of naphthalene, where the hydrogen atoms at positions 2 and 3 are substituted by bromine and fluorine atoms, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-fluoronaphthalene typically involves halogenation reactions. One common method is the bromination of 3-fluoronaphthalene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron or aluminum bromide to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve multi-step processes starting from readily available raw materials. For instance, the process might begin with the fluorination of naphthalene followed by bromination. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-fluoronaphthalene can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki–Miyaura coupling, the product is usually a biaryl compound.

Scientific Research Applications

2-Bromo-3-fluoronaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-3-fluoronaphthalene in chemical reactions involves the activation of the carbon-bromine or carbon-fluorine bond. In substitution reactions, the leaving group (bromine or fluorine) is replaced by a nucleophile. In coupling reactions, the compound acts as an electrophile, forming a new carbon-carbon bond with the nucleophilic partner .

Comparison with Similar Compounds

  • 2-Bromo-6-fluoronaphthalene
  • 2-Fluoronaphthalene
  • 3-Bromo-2-fluoronaphthalene

Comparison: 2-Bromo-3-fluoronaphthalene is unique due to the specific positions of the bromine and fluorine atoms on the naphthalene ring. This positional arrangement can influence the compound’s reactivity and the types of reactions it can undergo. For example, the presence of both bromine and fluorine atoms can make it more versatile in coupling reactions compared to compounds with only one halogen substituent .

Properties

IUPAC Name

2-bromo-3-fluoronaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPNGFEJWBIWBQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30541830
Record name 2-Bromo-3-fluoronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30541830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59024-94-1
Record name 2-Bromo-3-fluoronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30541830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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